
2,4,5-Trimethoxy-benzylidene)-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trimethoxy-benzylidene)-hydrazine is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of three methoxy groups attached to a benzylidene-hydrazine core, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethoxy-benzylidene)-hydrazine typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with hydrazine derivatives. One common method includes the condensation reaction between 2,4,5-trimethoxybenzaldehyde and hydrazine hydrate under reflux conditions . The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Trimethoxy-benzylidene)-hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
2,4,5-Trimethoxy-benzylidene)-hydrazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used as a corrosion inhibitor for carbon steel in acidic environments.
Mecanismo De Acción
The mechanism of action of 2,4,5-Trimethoxy-benzylidene)-hydrazine involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . As a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion .
Comparación Con Compuestos Similares
2,4,5-Trimethoxy-benzylidene)-hydrazine can be compared with other similar compounds such as:
2,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of this compound.
Hydrazine derivatives: Compounds like phenylhydrazine and methylhydrazine share similar chemical properties but differ in their specific applications and reactivity.
The uniqueness of this compound lies in its combination of methoxy groups and hydrazine core, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H14N2O3 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
(E)-(2,4,5-trimethoxyphenyl)methylidenehydrazine |
InChI |
InChI=1S/C10H14N2O3/c1-13-8-5-10(15-3)9(14-2)4-7(8)6-12-11/h4-6H,11H2,1-3H3/b12-6+ |
Clave InChI |
RRUCWUIDHHDDIF-WUXMJOGZSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1/C=N/N)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1C=NN)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


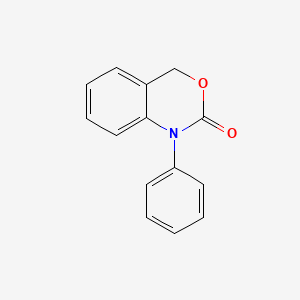
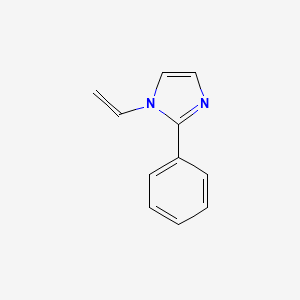
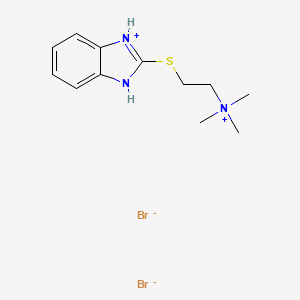
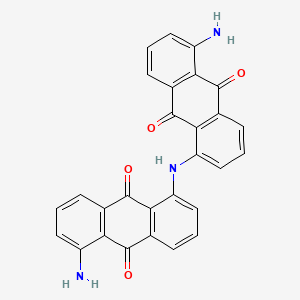


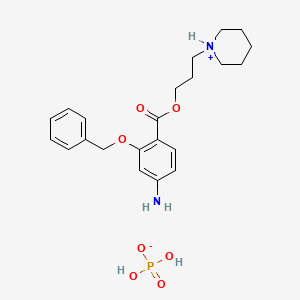




![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)

